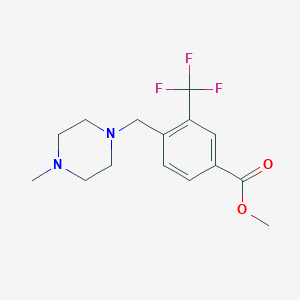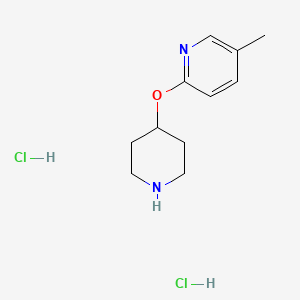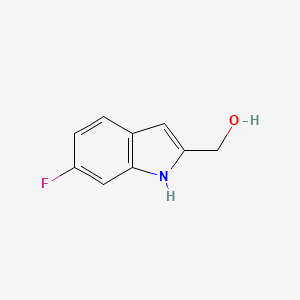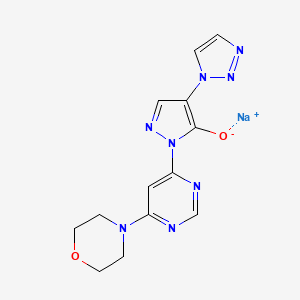
(5-Ethyl-2-fluorophenyl)boronic acid
Descripción general
Descripción
“(5-Ethyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are well-known building blocks for many organic reactions . They are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .
Synthesis Analysis
Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .
Molecular Structure Analysis
The molecular formula of “(5-Ethyl-2-fluorophenyl)boronic acid” is C8H10BFO2 .
Chemical Reactions Analysis
Boronic acids, such as “(5-Ethyl-2-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .
Physical And Chemical Properties Analysis
The molecular weight of “(5-Ethyl-2-fluorophenyl)boronic acid” is 167.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .
Aplicaciones Científicas De Investigación
Suzuki-Miyaura Cross-Coupling
(5-Ethyl-2-fluorophenyl)boronic acid: is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. This reaction is particularly useful for creating biaryl structures that are common in pharmaceuticals and agrochemicals .
Protodeboronation
The compound can undergo protodeboronation, a process where the boron moiety is removed from the molecule. This reaction is essential for the synthesis of complex molecules where the boronic acid acts as a temporary group during intermediate steps .
Homologation Reactions
Homologation reactions involve the lengthening of the carbon chain of a molecule(5-Ethyl-2-fluorophenyl)boronic acid can be used in such reactions to introduce additional carbon units into a molecular framework, which is a key step in the synthesis of various organic compounds .
Radical-Polar Crossover Reactions
This boronic acid derivative can participate in radical-polar crossover reactions. These reactions are a hybrid of radical and polar mechanisms and are useful for creating complex molecules with high stereochemical control .
Arylation
Arylation is the process of adding an aryl group to a molecule(5-Ethyl-2-fluorophenyl)boronic acid can be used for the arylation of different substrates, providing a direct route to arylated products which are significant in medicinal chemistry .
Anion Receptor Formation
The compound can be used for the preparation of phenylboronic catechol esters, which act as anion receptors. These receptors are promising for the development of polymer electrolytes, which have applications in battery technology .
Enantioselective Addition Reactions
Enantioselective addition reactions are crucial for creating chiral centers in molecules(5-Ethyl-2-fluorophenyl)boronic acid can be utilized in rhodium-catalyzed enantioselective addition reactions, contributing to the synthesis of chiral molecules .
Synthesis of π-Extended Systems
This boronic acid is involved in the synthesis of π-extended heteroarylfuran systems. Such systems are important in the development of stable dye-sensitized solar cells, which are a type of solar cell with the potential for low-cost production .
Safety and Hazards
Direcciones Futuras
The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .
Mecanismo De Acción
Target of Action
The primary target of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .
Mode of Action
In the Suzuki-Miyaura cross-coupling reaction, (5-Ethyl-2-fluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making (5-Ethyl-2-fluorophenyl)boronic acid a versatile reagent in organic synthesis .
Biochemical Pathways
The biochemical pathway primarily affected by (5-Ethyl-2-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .
Pharmacokinetics
The pharmacokinetics of (5-Ethyl-2-fluorophenyl)boronic acid are largely determined by its chemical properties. As an organoboron compound, it is relatively stable and readily prepared . These compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . Therefore, the bioavailability of (5-Ethyl-2-fluorophenyl)boronic acid may be influenced by these factors .
Result of Action
The result of the action of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds with high precision and efficiency . The molecular and cellular effects of this compound’s action are therefore seen in the diverse array of products that can be synthesized using this reagent .
Action Environment
The action of (5-Ethyl-2-fluorophenyl)boronic acid is influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Moreover, the compound’s action, efficacy, and stability can be affected by the presence of water, as organoboron compounds are only marginally stable in water . Therefore, the reaction conditions must be carefully controlled to ensure the effective use of (5-Ethyl-2-fluorophenyl)boronic acid .
Propiedades
IUPAC Name |
(5-ethyl-2-fluorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRZJTDDHBOEBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)CC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681738 | |
| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Ethyl-2-fluorophenyl)boronic acid | |
CAS RN |
900175-03-3 | |
| Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2',4-Difluoro-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B1454734.png)
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

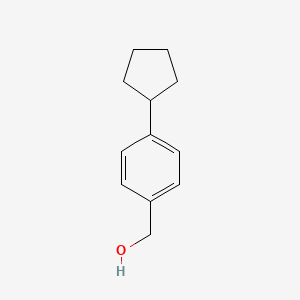
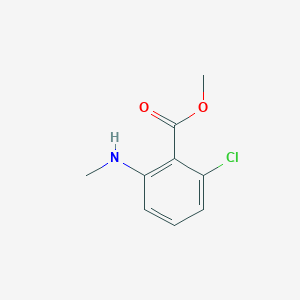
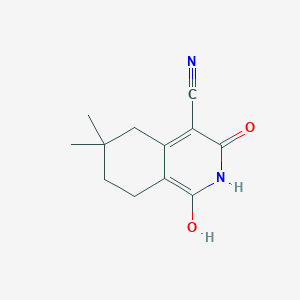

![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)
